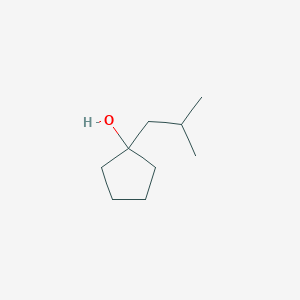

1-(2-Methylpropyl)cyclopentan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methylpropyl)cyclopentan-1-ol is an organic compound with the molecular formula C9H18O. It is a cyclopentanol derivative where the cyclopentane ring is substituted with a 2-methylpropyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(2-Methylpropyl)cyclopentan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with isobutylmagnesium bromide (Grignard reagent) followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding cyclopentanone derivative. This method ensures high yield and purity of the final product, making it suitable for large-scale applications .

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methylpropyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed:

Oxidation: Cyclopentanone or 1-(2-Methylpropyl)cyclopentanone.

Reduction: 1-(2-Methylpropyl)cyclopentane.

Substitution: 1-(2-Methylpropyl)cyclopentyl chloride.

Aplicaciones Científicas De Investigación

1-(2-Methylpropyl)cyclopentan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 1-(2-Methylpropyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentane ring can interact with lipid membranes, affecting membrane fluidity and permeability .

Comparación Con Compuestos Similares

Cyclopentanol: A simpler analog with a hydroxyl group directly attached to the cyclopentane ring.

1-(2-Methylpropyl)cyclohexanol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

Isobutylcyclopentane: A related compound without the hydroxyl group.

Uniqueness: 1-(2-Methylpropyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2-methylpropyl group enhances its hydrophobicity, while the hydroxyl group allows for hydrogen bonding, making it versatile for various applications .

Actividad Biológica

1-(2-Methylpropyl)cyclopentan-1-ol is a cyclopentane derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits interactions with various biomolecules, which may influence its pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C10H18O. The compound features a cyclopentane ring with a hydroxyl group that facilitates hydrogen bonding with biomolecules, potentially altering their structure and function. Its hydrophobic characteristics allow it to interact with lipid membranes, affecting membrane fluidity and permeability.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing enzymatic activities and signal transduction pathways. Additionally, the compound's lipophilicity allows it to penetrate cellular membranes, which may enhance its bioavailability and therapeutic efficacy.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that compounds structurally similar to this compound can induce apoptosis in cancer cells. The compound's ability to interact with apoptotic pathways highlights its potential in cancer therapy development.

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests potential applications in treating infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Safety Profile

While the therapeutic potential of this compound is promising, safety assessments are crucial. The compound may pose risks such as skin irritation or respiratory issues upon exposure. Proper handling procedures should be implemented during research and application phases to mitigate these risks.

Propiedades

IUPAC Name |

1-(2-methylpropyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2)7-9(10)5-3-4-6-9/h8,10H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWDLFMCZAIJTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCCC1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.